

Application of Amitrole-13C,15N2 in Herbicide Monitoring

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Compound of Interest

Compound Name: Amitrole-13C,15N2

Cat. No.: B12374444

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (3-amino-1,2,4-triazole) is a non-selective systemic herbicide used to control a wide range of annual and perennial broadleaf weeds and grasses. Its high water solubility and persistence can lead to the contamination of soil and water resources. Accurate and sensitive monitoring of Amitrole residues in environmental and agricultural samples is therefore crucial. The use of stable isotope-labeled internal standards, such as **Amitrole-13C,15N2**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and reliable method for the quantification of Amitrole. This isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate results.

These application notes provide detailed protocols for the analysis of Amitrole in various matrices using **Amitrole-13C,15N2** as an internal standard.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of Amitrole in different matrices. The use of an isotopically labeled internal standard, such as **Amitrole-13C,15N2**, is critical for achieving the reported levels of accuracy and precision.

Table 1: Quantitative Analysis of Amitrole in Water Samples

Matrix	Method	Internal Standard	Recovery (%)	RSD (%)	LOQ (µg/L)	Reference
Drinking Water	On-line SPE-HPLC-MS/MS	-	>95	<9	0.025	[1]
Surface Water	On-line SPE-HPLC-MS/MS	-	>75	<12	0.025	[1]
Spring and Surface Water	Direct Injection LC-MS/MS	15N-Amitrole	-	2.4 - 9.2	-	[2]
Environmental Water	Pre-column Derivatization HPLC-UV	-	92.0 - 103.0	2.22 - 6.26	160	[3]

Table 2: Quantitative Analysis of Amitrole in Agricultural Products

| Matrix | Method | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference | | --- | --- | --- | --- | --- | | Wheat, Maize, Peanut, Pineapple, Apple, Carrot, Spinach, Pork, Perilla, Liver, Fish, Honeysuckle | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | 10 | [4] | | Powder of Bunge Prickly Ash, Powder of Ginger, Tea | HPLC-MS/MS | 67.5 - 98.1 | 1.0 - 9.8 | 20 | |

Experimental Protocols

Protocol 1: Determination of Amitrole in Food of Plant Origin by LC-MS/MS

This protocol is adapted from the Quick Method (QuPPE) for the analysis of highly polar pesticides in food of plant origin.

1. Scope: This method is applicable to the determination of Amitrole in various food matrices of plant origin.

2. Principle: Amitrole is extracted from the sample with methanol and an internal standard, **Amitrole-13C,15N2**, is added to compensate for matrix effects and procedural losses. The extract is then analyzed by LC-MS/MS.

3. Reagents and Materials:

- Methanol (LC-MS grade)
- Formic acid
- Water (LC-MS grade)
- Amitrole analytical standard
- **Amitrole-13C,15N2** internal standard solution (e.g., 1 µg/mL in methanol)
- 50 mL centrifuge tubes
- Syringe filters (0.22 µm)

4. Sample Preparation and Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add a known amount of **Amitrole-13C,15N2** internal standard solution.
- Add 10 mL of 1% formic acid in methanol.
- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 g for 5 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

- LC System: Agilent 1290 Infinity or equivalent
- MS System: Agilent 6495 Triple Quadrupole or equivalent
- Column: Porous Graphite Carbon, 100 x 2.1 mm, 5 μ m
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: Start with 100% A, ramp to 100% B.
- Injection Volume: 5 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Amitrole	85	43	33
Amitrole-13C,15N2	89	44	33

6. Quantification: Quantification is performed using a calibration curve prepared in a blank matrix extract and plotting the peak area ratio of the analyte to the internal standard against the concentration.

Protocol 2: Determination of Amitrole in Water by Direct Injection LC-MS/MS

This protocol is a general guideline based on established methods for water analysis.

1. Scope: This method is applicable to the determination of Amitrole in surface water and groundwater.

2. Principle: A water sample is fortified with **Amitrole-13C,15N2** internal standard and directly injected into the LC-MS/MS system for analysis. This method requires a highly sensitive mass spectrometer.

3. Reagents and Materials:

- Methanol (LC-MS grade)
- Formic acid
- Water (LC-MS grade)
- Amitrole analytical standard
- **Amitrole-13C,15N2** internal standard solution (e.g., 1 µg/mL in methanol)
- Autosampler vials

4. Sample Preparation:

- To 1 mL of the water sample in an autosampler vial, add a known amount of **Amitrole-13C,15N2** internal standard solution.
- Vortex to mix.

5. LC-MS/MS Analysis:

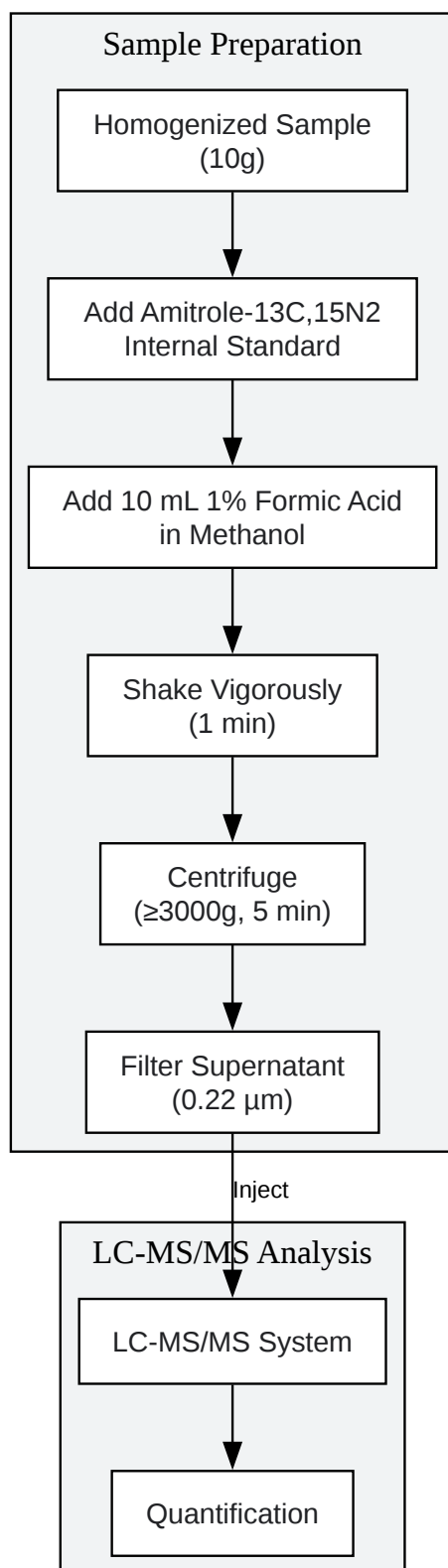
- LC System: Agilent 1290 Infinity or equivalent
- MS System: Agilent 6495 Triple Quadrupole or equivalent
- Column: Porous Graphite Carbon, 100 x 2.1 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient to separate Amitrole from matrix interferences.

- Injection Volume: 100 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Amitrole	85	43	33
Amitrole-13C,15N2	89	44	33

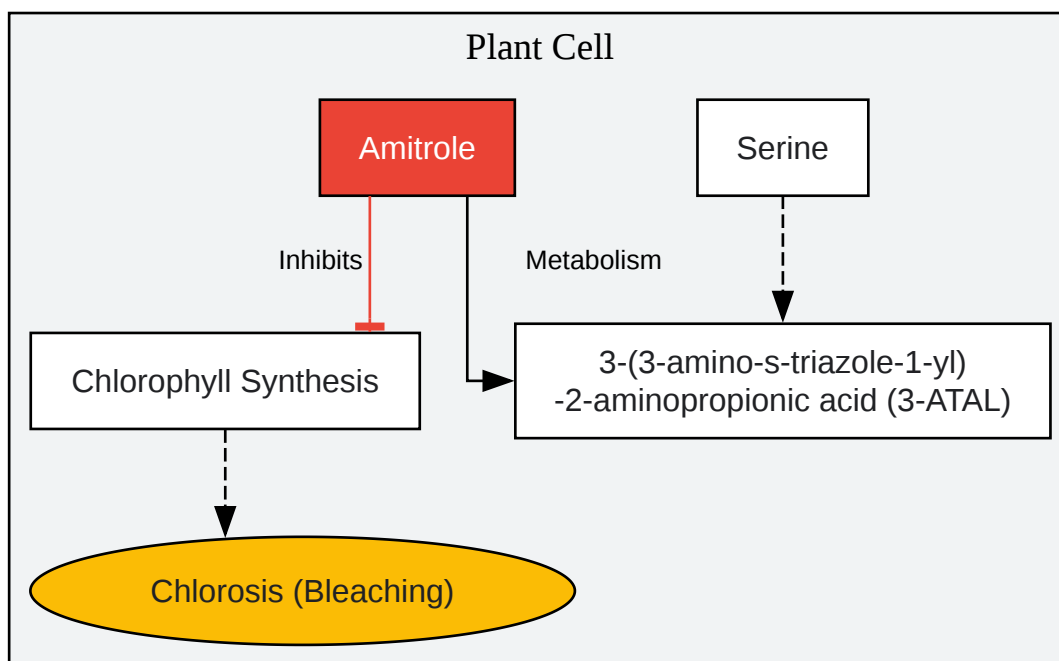
6. Quantification: Quantification is performed using a calibration curve prepared in clean water and plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations



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Figure 1. Experimental workflow for Amitrole analysis in food samples.



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Figure 2. Simplified metabolic action of Amitrole in plants.

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